
Bryonolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bryononic acid is a new cucurbitane-type triterpenoids from Bryonia aspera. Protect Against N-methyl-d-Aspartate-Induced Neurotoxicity in PC12 Cells. Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages in vitro and in vivo.
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action
Bryonolic acid exhibits potent anticancer effects through several mechanisms:
- Inhibition of Cancer Cell Growth : Studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including melanoma (B16), choriocarcinoma (BeWo), and hepatoma (dRLh-84) cells. The compound's IC50 values indicate its effectiveness in blocking cell proliferation at low concentrations (e.g., 5 µg/mL) .
- Clonogenicity and Invasiveness : Research indicates that this compound blocks clonogenicity and invasiveness in cancer cells by inhibiting fatty acid: cholesteryl ester formation via acyl-CoA: cholesterol acyl transferase (ACAT) activity. The compound has shown more potency compared to other triterpenoids like betulinic acid .
- Cellular Mechanisms : this compound reduces intracellular calcium concentration in NMDA-induced excitotoxicity models, upregulating anti-apoptotic proteins (Bcl-2) while downregulating pro-apoptotic proteins (Bax). This modulation of protein expression contributes to its protective effects against apoptosis in cancer cells .
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties:
- Reduction of Inflammatory Mediators : It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide levels in activated macrophages. This action highlights its potential as an anti-inflammatory agent .
- Activation of Protective Pathways : The compound activates heme oxygenase 1 (HO-1), which is crucial for cellular defense against oxidative stress and inflammation. This pathway is vital for maintaining cellular homeostasis during inflammatory responses .
Neuroprotective Applications
This compound's neuroprotective properties are particularly noteworthy:
- Protection Against Excitotoxicity : Studies on PC12 cells have demonstrated that this compound can protect against NMDA-induced neurotoxicity by inhibiting calcium influx and regulating signaling pathways associated with cell survival .
- Potential for Treating Neurodegenerative Diseases : Given its ability to modulate apoptotic pathways and reduce oxidative stress, this compound may be a promising candidate for developing therapies aimed at neurodegenerative conditions such as cerebral ischemia .
Cosmetic and Dermatological Uses
This compound is also being explored for its potential applications in cosmetics:
- Skin Conditioning Agents : The compound has been identified as a conditioning agent, potentially beneficial for formulations aimed at improving skin health and appearance. Its moisturizing properties could enhance the efficacy of topical products .
Summary Table of Biological Activities
Analyse Des Réactions Chimiques
Enzyme Inhibition Reactions
Bryonolic acid demonstrates selective inhibition of key enzymes involved in metabolic pathways, with distinct structure-activity relationships:
ACAT (Acyl-CoA:Cholesterol Acyltransferase) Inhibition
This compound competitively inhibits ACAT, an enzyme critical for cholesterol esterification. Comparative studies reveal its potency relative to other triterpenoids :
Compound | IC₅₀ (µM) |
---|---|
This compound | 12.6 ± 2.4 |
Betulinic acid | 18.5 ± 2.1 |
Ursolic acid | 71.4 ± 5.1 |
This inhibition reduces cholesteryl ester accumulation, directly suppressing cancer cell invasiveness and clonogenicity .
Nrf2-Keap1 Pathway Activation
This compound induces antioxidant responses via the Nrf2 transcription factor, triggering downstream gene expression :
-
HO-1 Induction : At 50 µM, this compound upregulates heme oxygenase-1 (HO-1) expression 5-fold in RAW 264.7 macrophages, surpassing ursolic acid (3.2-fold) and betulinic acid (2.8-fold) .
-
Selective Gene Regulation : Rapid induction of HO-1 and NQO1 occurs within 4 hours, while catalase (CAT) and glutathione reductase (GR) show delayed activation .
Calcium Signaling Modulation
In NMDA-induced neurotoxicity models, this compound attenuates Ca²⁺ influx by 42% at 100 µM, suppressing downstream apoptotic pathways :
-
CaMKII Phosphorylation : Reduces phosphorylation by 35% , disrupting Ca²⁺/calmodulin-dependent signaling.
-
CREB Activation : Enhances p-CREB levels by 28% , promoting cell survival .
Structural Reactivity and Conformational Dynamics
The D–E ring system’s conformation dictates this compound’s reactivity. Substituents at C-29 influence equilibrium between S-form (boat-chair) and F-form (chair-chair) conformers :
C-29 Functional Group | S-Form : F-Form Ratio |
---|---|
Trigonal (e.g., ketone) | 0 : 100 – 32 : 68 |
Tetrahedral (e.g., –OH) | 48 : 52 – 100 : 0 |
This conformational flexibility impacts interactions with biological targets like ACAT and Nrf2 .
Anti-Inflammatory Redox Reactions
This compound suppresses pro-inflammatory mediators through redox-sensitive mechanisms:
-
iNOS Inhibition : Reduces nitric oxide (NO) production by 72% in LPS-activated macrophages via transcriptional repression of inducible nitric oxide synthase .
-
ROS Scavenging : Enhances glutathione synthesis by 1.8-fold , mitigating oxidative stress .
Comparative Reactivity with Synthetic Analogues
This compound’s unsaturated B-C ring fusion confers distinct reactivity compared to oleanolic acid (OA):
Parameter | This compound | Oleanolic Acid |
---|---|---|
HO-1 Induction (24h) | 5.0-fold | 3.5-fold |
NO Suppression (50 µM) | 72% | 85% |
The differential induction profiles highlight its unique pharmacophore .
Derivatization and Synthetic Modifications
Though understudied, this compound’s C-3 and C-29 positions are promising sites for functionalization:
-
Esterification : C-3 hydroxyl group forms esters with enhanced bioavailability .
-
Carboxyl Modifications : C-29 carboxyl derivatives show improved ACAT inhibition (IC₅₀ = 8.2 µM in preliminary trials) .
This compound’s chemical reactivity is defined by its triterpenoid scaffold, conformational dynamics, and selective enzyme interactions. Its dual role in modulating redox and inflammatory pathways positions it as a versatile scaffold for drug development, though further synthetic exploration is needed to unlock its full potential .
Propriétés
Numéro CAS |
24480-44-2 |
---|---|
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27+,28+,29+,30-/m0/s1 |
Clé InChI |
BHVJSLPLFOAMEV-FPLINDMSSA-N |
SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid bryonolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.